![molecular formula C11H17NO3 B13269359 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B13269359.png)
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol typically involves the reaction of 5-methoxy-2-hydroxybenzaldehyde with 1-amino-2-propanol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols
Scientific Research Applications
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-4-methoxyphenol
- 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-3-methoxyphenol
- 2-{[(1-Hydroxypropan-2-yl)amino]methyl}-6-methoxyphenol
Uniqueness
2-{[(1-Hydroxypropan-2-yl)amino]methyl}-5-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H17NO3 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-[(1-hydroxypropan-2-ylamino)methyl]-5-methoxyphenol |
InChI |
InChI=1S/C11H17NO3/c1-8(7-13)12-6-9-3-4-10(15-2)5-11(9)14/h3-5,8,12-14H,6-7H2,1-2H3 |
InChI Key |
YBKDMWLKYPIYCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


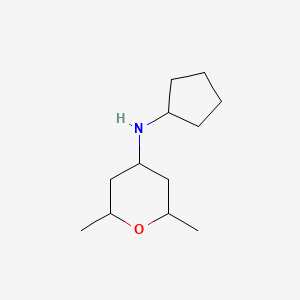
![2-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-1-ol](/img/structure/B13269286.png)
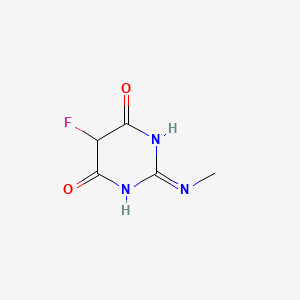
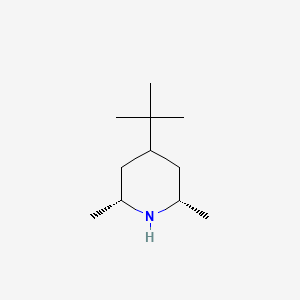
amine](/img/structure/B13269303.png)
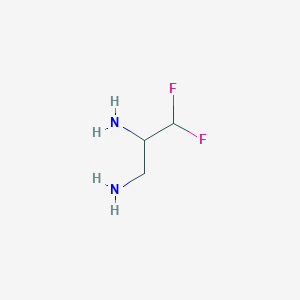
![N-[2-(methylsulfanyl)phenyl]thiolan-3-amine](/img/structure/B13269313.png)

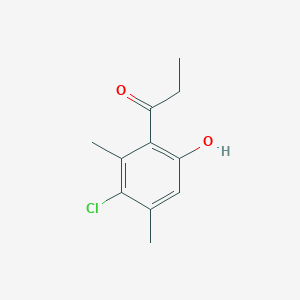
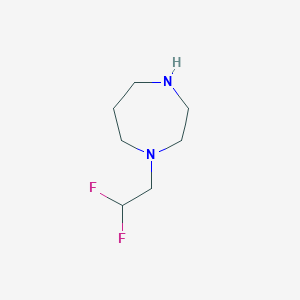


![2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13269339.png)
amine](/img/structure/B13269346.png)
